5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
CAS No.:
Cat. No.: VC11373184
Molecular Formula: C18H16N4O
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O |
|---|---|
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylphenyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C18H16N4O/c1-11-5-4-6-12(9-11)22-10-15(23)16(17(22)19)18-20-13-7-2-3-8-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) |
| Standard InChI Key | PMHBNQQRJXCMRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Introduction
Synthesis
The synthesis of compounds with similar structures often involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to minimize unwanted side reactions.
Biological Activities
Compounds with benzodiazole and pyrrole moieties are known for their significant biological activities. These may include interactions with cellular receptors or enzymes that modulate biological pathways. Research into similar compounds suggests potential therapeutic effects, particularly in treating microbial infections and cancer.
Comparison with Similar Compounds
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume